

# $^1\text{H}$ and $^{13}\text{C}$ NMR characterization of Dimethyl 4-methoxy-5-nitrophthalate

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## Compound of Interest

Compound Name: *Dimethyl 4-methoxy-5-nitrophthalate*

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An In-Depth Technical Guide to the  $^1\text{H}$  and  $^{13}\text{C}$  NMR Characterization of **Dimethyl 4-methoxy-5-nitrophthalate**

## Introduction

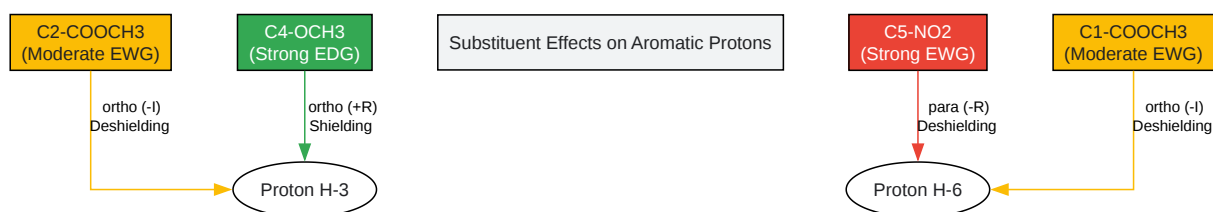
**Dimethyl 4-methoxy-5-nitrophthalate** is a polysubstituted aromatic compound with significant potential as a building block in organic synthesis. Its unique arrangement of electron-donating (methoxy) and electron-withdrawing (nitro, ester) groups creates a distinct electronic environment, making Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for its unambiguous structural verification. This guide provides a comprehensive analysis of the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **Dimethyl 4-methoxy-5-nitrophthalate**, grounded in fundamental spectroscopic principles. We will explore the causal relationships between the molecular structure and the observed chemical shifts, offer a comparative analysis with a structural isomer to highlight key spectral differences, and provide detailed experimental protocols for data acquisition. This document is intended for researchers and chemists who rely on precise NMR interpretation for structural elucidation in synthetic and medicinal chemistry.

## Molecular Structure and Electronic Effects

The spectral characteristics of **Dimethyl 4-methoxy-5-nitrophthalate** are dictated by the interplay of its four substituents on the benzene ring. Understanding their electronic influence is key to interpreting the NMR data.

- Methoxy Group (-OCH<sub>3</sub>) at C4: This is a strong electron-donating group (EDG) through resonance (+R effect). It increases electron density at the ortho and para positions, causing the nuclei at these positions to be shielded (shifted upfield to lower ppm values).[1][2]
- Nitro Group (-NO<sub>2</sub>) at C5: This is a powerful electron-withdrawing group (EWG) through both resonance (-R effect) and induction (-I effect). It significantly decreases electron density at the ortho and para positions, leading to strong deshielding (a downfield shift to higher ppm values).[1]
- Ester Groups (-COOCH<sub>3</sub>) at C1 and C2: These are moderately electron-withdrawing groups, primarily through induction. They contribute to the overall deshielding of the aromatic ring.

The two remaining protons on the aromatic ring, at positions C3 and C6, are in unique chemical environments, which eliminates complex spin-spin coupling between them and results in two distinct singlets in the <sup>1</sup>H NMR spectrum.



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Caption: Logic diagram of substituent influences on H-3 and H-6.

## <sup>1</sup>H NMR Spectral Analysis

The <sup>1</sup>H NMR spectrum provides a clear proton count and reveals the electronic environment of each proton. The predicted signals for **Dimethyl 4-methoxy-5-nitrophthalate** in a common solvent like CDCl<sub>3</sub> are summarized below.

Assignment	Predicted $\delta$ (ppm)	Multiplicity	Integration	Rationale
H-3	7.6 - 7.8	Singlet (s)	1H	This proton is ortho to the strongly electron-withdrawing nitro group, resulting in significant deshielding and a downfield shift.
H-6	7.2 - 7.4	Singlet (s)	1H	This proton is ortho to an ester group and shielded by the meta-methoxy group, appearing relatively upfield compared to H-3.
-OCH <sub>3</sub> (C4)	3.9 - 4.1	Singlet (s)	3H	Typical chemical shift for a methoxy group attached to an aromatic ring.
-COOCH <sub>3</sub> (C1/C2)	3.8 - 4.0	Two Singlets (s)	3H each	The two ester methyl groups are non-equivalent due to the asymmetric substitution pattern of the ring, resulting in two distinct signals.

## $^{13}\text{C}$ NMR Spectral Analysis

The proton-decoupled  $^{13}\text{C}$  NMR spectrum reveals all unique carbon environments within the molecule. Due to the lack of symmetry, all 11 carbon atoms are expected to be distinct.

Assignment	Predicted $\delta$ (ppm)	Rationale
Carbonyls (C=O)	165 - 168	Two signals are expected for the non-equivalent ester carbonyls.[3]
C-NO <sub>2</sub>	148 - 152	The carbon atom directly attached to the strongly electron-withdrawing nitro group is significantly deshielded.
C-OCH <sub>3</sub>	155 - 160	The carbon attached to the oxygen of the methoxy group appears downfield due to the oxygen's electronegativity.
Aromatic C-H	110 - 130	Two distinct signals for the protonated aromatic carbons (C-3 and C-6).
Quaternary Aromatic C	125 - 140	Two signals for the carbons bearing the ester groups (C-1 and C-2).
-OCH <sub>3</sub> (Methoxy)	56 - 58	Typical chemical shift for a methoxy group carbon.[4]
-OCH <sub>3</sub> (Ester)	52 - 54	Two distinct signals for the non-equivalent ester methyl carbons.[3]

## Comparative Analysis: The Isomeric Advantage

To underscore the sensitivity of NMR to substituent placement, we can compare the predicted spectrum of **Dimethyl 4-methoxy-5-nitrophthalate** with its structural isomer, Dimethyl 4-nitro-5-methoxyphthalate. In this isomer, the positions of the methoxy and nitro groups are swapped.

This structural change dramatically alters the electronic environment for protons H-3 and H-6:

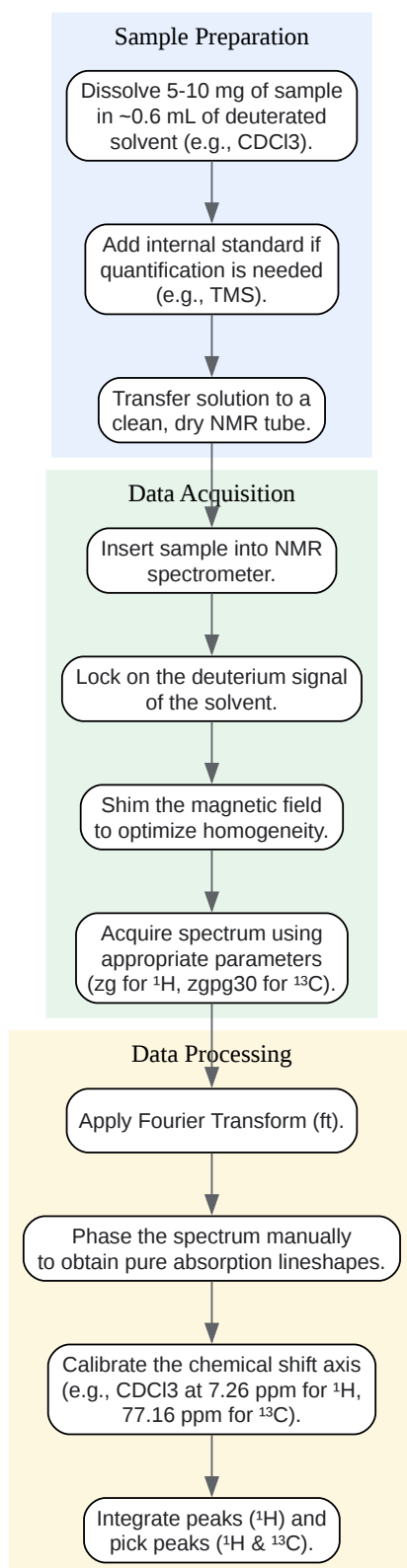
- In the isomer, H-3 is now ortho to the shielding methoxy group, which would shift its signal significantly upfield.
- Conversely, H-6 in the isomer becomes ortho to the deshielding nitro group, causing its signal to shift substantially downfield.

Compound	Predicted $\delta$ for H-3 (ppm)	Predicted $\delta$ for H-6 (ppm)	Key Differentiator
Dimethyl 4-methoxy-5-nitrophthalate	~ 7.7	~ 7.3	H-3 is significantly downfield of H-6.
Dimethyl 4-nitro-5-methoxyphthalate	~ 7.0	~ 7.9	H-6 is significantly downfield of H-3.

This comparative analysis demonstrates how  $^1\text{H}$  NMR can be used to definitively distinguish between closely related isomers, a critical capability in process chemistry and drug development.

## Experimental Protocols

Accurate and reproducible NMR data acquisition is paramount. The following are generalized, yet robust, protocols for obtaining high-quality  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.[\[5\]](#)[\[6\]](#)[\[7\]](#)



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